BenchChemオンラインストアへようこそ!

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

Physicochemical profiling Medicinal chemistry Lead optimization

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS 1928734-44-4) is a heterocyclic organic compound in the pyrazole family, composed of two distinct pyrazole rings connected by a secondary alcohol (methanol) linker. The compound features a chloro substituent at the 4-position of the N-methylpyrazole ring and a free NH on the unsubstituted pyrazole ring, yielding a molecular formula of C₈H₉ClN₄O with a molecular weight of 212.63 g/mol.

Molecular Formula C8H9ClN4O
Molecular Weight 212.63 g/mol
Cat. No. B13085503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol
Molecular FormulaC8H9ClN4O
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)C(C2=CNN=C2)O
InChIInChI=1S/C8H9ClN4O/c1-13-7(6(9)4-12-13)8(14)5-2-10-11-3-5/h2-4,8,14H,1H3,(H,10,11)
InChIKeyAGAVBNZJLAVLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol: A Bifunctional Pyrazole Building Block for Kinase-Targeted and Agrochemical Discovery


(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS 1928734-44-4) is a heterocyclic organic compound in the pyrazole family, composed of two distinct pyrazole rings connected by a secondary alcohol (methanol) linker . The compound features a chloro substituent at the 4-position of the N-methylpyrazole ring and a free NH on the unsubstituted pyrazole ring, yielding a molecular formula of C₈H₉ClN₄O with a molecular weight of 212.63 g/mol . This dual-pyrazole architecture provides two distinct hydrogen-bond donor/acceptor regions and a reactive chloro leaving group, positioning it as a versatile intermediate for medicinal chemistry and agrochemical research programs that require regiochemically defined, functionalizable pyrazole scaffolds [1].

Why Generic Bis-pyrazole Methanols Cannot Replace (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol in Structure–Activity Optimization


Within the bis-pyrazole methanol chemotype, substitution at the pyrazole 4-position critically determines both chemical reactivity and biological target engagement. The 4-chloro substituent on the N-methylpyrazole ring enables nucleophilic aromatic substitution (SₙAr) reactions that are unavailable with the des-chloro analog, while avoiding the excessive reactivity and metabolic instability often associated with the 4-bromo congener . Furthermore, the 4-chloro-1-methyl-1H-pyrazol-5-yl fragment is a pharmacophoric element in the clinically evaluated Akt kinase inhibitor Afuresertib, where it contributes to sub-nanomolar target affinity (Kᵢ 0.08 nM for Akt1), demonstrating that this specific halogenation pattern and N-methylation regioisomer are non-interchangeable with other pyrazole substitution patterns for kinase-directed programs . The presence of both a chloro leaving group and a secondary alcohol on the same scaffold provides orthogonal synthetic handles that simple mono-pyrazole building blocks lack, as documented below.

Quantitative Differentiation Evidence for (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol Versus Closest Analogs


Chloro vs. Des-Chloro Analog: LogP and Hydrogen-Bonding Capacity Drive Membrane Permeability and Target Interaction Potential

The 4-chloro substituent substantially alters the lipophilicity and hydrogen-bonding capacity of the bis-pyrazole scaffold relative to the des-chloro analog (1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol (MW 178.19 g/mol). The target compound exhibits a computed LogP of 0.88 and a topological polar surface area (TPSA) of 66.73 Ų, with 4 hydrogen bond acceptors and 2 hydrogen bond donors . In contrast, the mono-pyrazole fragment (4-chloro-1-methyl-1H-pyrazol-5-yl)methanol has a LogP of 0.26, indicating that the addition of the second pyrazole ring increases lipophilicity by approximately 0.6 LogP units while adding one additional H-bond acceptor and donor site . These calculated differences are consistent with the class-level observation that 4-halogenated N-methylpyrazoles exhibit enhanced membrane permeation and target binding compared to their non-halogenated counterparts in pyrazole-based kinase inhibitor series [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Pharmacophoric Validation: The 4-Chloro-1-methyl-1H-pyrazol-5-yl Moiety in Afuresertib Demonstrates Sub-Nanomolar Kinase Engagement

The 4-chloro-1-methyl-1H-pyrazol-5-yl fragment present in the target compound is a critical pharmacophoric element in Afuresertib (GSK2110183), an orally bioavailable, ATP-competitive pan-Akt kinase inhibitor. Afuresertib, which incorporates this exact pyrazole moiety at the 4-position of a thiophene carboxamide core, exhibits Kᵢ values of 0.08 nM (Akt1), 2 nM (Akt2), and 2.6 nM (Akt3), with an IC₅₀ of 0.2 nM against the Akt1 E17K mutant . In vivo, Afuresertib achieves 8%, 37%, and 61% tumor growth inhibition (TGI) in BT474 breast tumor xenografts at 10, 30, and 100 mg/kg oral daily dosing, respectively . This validates that the 4-chloro-1-methyl-1H-pyrazol-5-yl substituent, when incorporated into an appropriate scaffold, can confer potent and translationally relevant target engagement. Compounds lacking the 4-chloro substitution on the N-methylpyrazole ring, or bearing alternative halogenation patterns, would not recapitulate this specific binding interaction profile [1].

Kinase inhibition Akt inhibitor Cancer therapeutics Pharmacophore

Synthetic Handle Orthogonality: Chloro Leaving Group and Secondary Alcohol Enable Divergent Derivatization Pathways Absent in Non-Halogenated Analogs

The target compound possesses two chemically orthogonal reactive sites: (1) a chloro substituent at the pyrazole 4-position amenable to SₙAr, palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), or halogen–metal exchange, and (2) a secondary alcohol that can undergo oxidation to a ketone, esterification, etherification, or conversion to a leaving group for further substitution . In contrast, the des-chloro analog (1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS 1928819-04-8) lacks the chloro handle and is limited to alcohol-centered chemistry only . The bromo analog (4-bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS 1928783-70-3) offers similar SₙAr reactivity but with a C–Br bond dissociation energy approximately 55 kJ/mol lower than C–Cl, increasing the risk of premature dehalogenation under reductive amination or hydrogenation conditions commonly employed in library synthesis [1]. Both the chloro and bromo analogs are commercially available at 95% purity from Leyan, but the chloro variant provides superior chemical stability for multi-step synthetic sequences while retaining sufficient reactivity for most coupling protocols .

Synthetic chemistry Building block Parallel synthesis Library design

Regioisomeric Integrity: Pyrazol-4-yl vs. Pyrazol-3-yl Connectivity Dictates Hydrogen-Bonding Geometry and Target Recognition

The 1H-pyrazol-4-yl regioisomer present in the target compound places the methanol linker at the pyrazole 4-position, orienting the free NH group for hydrogen-bond donation in a geometry distinct from 1H-pyrazol-3-yl or 1H-pyrazol-5-yl analogs. In kinase hinge-binding motifs, pyrazole NH groups frequently act as ATP-mimetic hydrogen-bond donors that interact with the backbone carbonyl of the hinge region; the 4-substitution pattern projects substituents away from this critical interaction, whereas 3- or 5-substitution can sterically or electronically perturb hinge recognition [1]. The N-methylpyrazole-4-yl regioisomer was specifically selected in the Afuresertib series for optimal Akt hinge binding [2]. The target compound's 1H-pyrazol-4-yl methanol connectivity conserves this binding-competent geometry while providing a synthetic entry point for elaboration at the alcohol position, a combination not available in 1H-pyrazol-3-yl or 1H-pyrazol-5-yl methanol regioisomers which would alter the pharmacophoric vector [3].

Regiochemistry Molecular recognition Structure-based design Kinase hinge binding

Intermediates for IRAK4-Targeted Therapeutics: The Bis-Pyrazole Methanol Scaffold Appears in IRAK Kinase Inhibitor Patent Filings

Pyrazole compounds bearing the general bis-pyrazole methanol architecture have been claimed in multiple patent filings as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a validated target for autoimmune and inflammatory diseases including rheumatoid arthritis, psoriasis, and certain B-cell lymphomas [1]. Specifically, patent ES2962216T3 (2024) and related filings describe pyrazole compounds of formula (I) that include bis-pyrazole scaffolds with methanol linkers as IRAK family kinase inhibitors [2]. While the exact target compound has not been individually profiled in published SAR tables, its structural features—the 4-chloro-1-methylpyrazole pharmacophore and the 1H-pyrazol-4-yl group connected via a secondary alcohol—match the general formula described in these filings [3]. This patent landscape indicates active industrial interest in this chemotype and provides a strong rationale for prioritizing this specific regioisomer in IRAK4-focused discovery programs over non-halogenated or regioisomeric alternatives that would not satisfy the Markush claims.

IRAK4 inhibition Autoimmune disease Inflammatory disease Immuno-oncology

Application Scenarios for (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol in Preclinical Discovery and Agrochemical R&D


Kinase Inhibitor Fragment-Based Lead Discovery Leveraging the Afuresertib-Validated Pharmacophore

The 4-chloro-1-methyl-1H-pyrazol-5-yl moiety in the target compound is identical to the key pharmacophoric element in Afuresertib, which achieves Kᵢ values of 0.08–2.6 nM across Akt isoforms . Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can deploy this building block as a privileged fragment for library synthesis, particularly for targets where a chloro substituent at the pyrazole 4-position has been shown to occupy a lipophilic pocket adjacent to the hinge region . The secondary alcohol provides a vector for introducing diversity elements via esterification, etherification, or oxidation to a ketone, generating focused libraries that preserve the validated pyrazole pharmacophore while exploring novel chemical space orthogonal to the Afuresertib thiophene carboxamide series [1].

Agrochemical Fungicide Discovery Exploiting the Dual H-Bond Donor/Acceptor Architecture

Pyrazole derivatives, particularly those bearing chloro substituents, have demonstrated significant antifungal activity in agricultural applications, with patent literature (e.g., Fungicidal pyrazoles, US Patent 2011) explicitly claiming N-methyl-4-halopyrazole scaffolds . The target compound's dual hydrogen-bond donor/acceptor capacity (HBD 2, HBA 4) and moderate lipophilicity (LogP 0.88) align with the physicochemical profile sought for foliar-applied fungicides, where balanced polarity is required for cuticular penetration and phloem mobility . The chloro group provides a handle for further SAR exploration via nucleophilic displacement with thiols, amines, or alkoxides to generate analogs with tuned lipophilicity and target binding, a diversification strategy not possible with the des-chloro analog [1].

IRAK4 Inhibitor Hit Identification and Early SAR Expansion

Multiple patent filings (2023–2024) describe bis-pyrazole scaffolds as IRAK4 inhibitors for autoimmune and inflammatory diseases . The target compound matches the general formula (I) disclosed in ES2962216T3 and related filings, making it a structurally relevant probe for IRAK4 biochemical screening cascades . The compound's two rotatable bonds, moderate molecular weight (212.63 g/mol), and compliance with lead-like physicochemical criteria (LogP < 1, TPSA < 70 Ų) support its use as a starting point for fragment growth or as an early SAR tool compound, prior to investing in custom synthesis of more elaborated analogs [1].

Bifunctional Linker Chemistry for PROTAC and Bioconjugate Design

The orthogonal reactivity of the chloro and secondary alcohol groups enables sequential functionalization without protecting group manipulation . The alcohol can be converted to an amine, azide, or thiol for bioorthogonal conjugation, while the chloro substituent can be retained for late-stage diversification or exploited as a leaving group for SₙAr-based linker attachment . This dual-handle architecture is particularly valuable for PROTAC (proteolysis-targeting chimera) design, where one terminus must be elaborated for target protein binding and the other for E3 ligase recruitment, while maintaining a suitable linker geometry [1]. The regioisomerically pure pyrazol-4-yl connectivity ensures that the exit vector from the target-binding warhead is well-defined, a critical consideration for ternary complex formation.

Quote Request

Request a Quote for (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.